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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979 Get Quote

Methionine aminopeptidases are enzymes responsible for cleaving the N-terminal methionine

from nascent proteins, a crucial step in protein maturation.[4][5] MetAP2, in particular, is a key

target in cancer therapy due to its essential role in endothelial cell growth and proliferation

during tumor angiogenesis.[4][6][7] Inhibition of MetAP2 can disrupt these processes, leading

to the suppression of tumor growth. M8891 was developed as a potent and selective inhibitor

of MetAP2, showing promise in preclinical cancer models.[2][3][4]

Comparative Efficacy Data
A pivotal study directly compared the biochemical and cellular activities of M8891 and its (R)-

enantiomer, MSC2492281. The data reveals a significant disparity in their inhibitory potential,

with M8891 being substantially more potent.

Biochemical and Cellular Activity

Compound Target IC50 (nmol/L)
Cell-Based Assay
(HUVEC
Proliferation) IC50

M8891 Human MetAP2 52 20 nM[8]

Murine MetAP2 32

Human MetAP1 >10,000[5][8][9]

(R)-M8891

(MSC2492281)
Human MetAP2

~7,800 (approx. 150-

fold less active than

M8891)[4]

Not explicitly stated,

but expected to be

significantly higher
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HUVEC: Human Umbilical Vein Endothelial Cells

The stereochemical configuration at the cyclized tartronic acid core is essential for the potent

activity of M8891. The (R)-enantiomer shows a dramatic drop in activity, highlighting the

specific molecular interactions required for effective MetAP2 inhibition.[4]

In Vivo Efficacy of M8891
While direct head-to-head in vivo efficacy studies comparing M8891 and its (R)-enantiomer are

not detailed in the available literature, extensive in vivo data for the active compound, M8891,

demonstrates its anti-tumor and anti-angiogenic properties.

Animal Model Tumor Type
M8891 Dosing
Regimen

Outcome

CD-1 Nude Mice
Caki-1 Renal Cell

Carcinoma Xenograft

10, 25, 50 mg/kg twice

daily (6 hours apart)

or 20, 50, 100 mg/kg

once daily on

weekends

Robust tumor growth

inhibition[1]

Transgenic VEGFR2-

luc Mouse

Matrigel Plug

Angiogenesis Assay
Not specified

Significant reduction

in reporter signal,

comparable to anti-

muVEGF antibody

Patient-Derived

Xenograft (PDX)
Renal Cell Carcinoma

In combination with

sunitinib

Strong and durable

antitumor activity[5][9]

Given the approximately 150-fold lower in vitro activity of (R)-M8891, it is highly improbable that

it would exhibit significant in vivo efficacy at comparable and well-tolerated doses to M8891.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of M8891 and a typical experimental

workflow for evaluating its in vivo efficacy.
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Protein Translation Protein Maturation Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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